molecular formula C31H21BrClN3O2 B14157386 [3-(6-bromo-2-hydroxy-4-phenylquinolin-3-yl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl](3-chlorophenyl)methanone CAS No. 202808-24-0

[3-(6-bromo-2-hydroxy-4-phenylquinolin-3-yl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl](3-chlorophenyl)methanone

Cat. No.: B14157386
CAS No.: 202808-24-0
M. Wt: 582.9 g/mol
InChI Key: QJRUWWHITMCLEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(6-bromo-2-hydroxy-4-phenylquinolin-3-yl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-ylmethanone is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of multiple functional groups, including a quinoline ring, a pyrazole ring, and a methanone group, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-bromo-2-hydroxy-4-phenylquinolin-3-yl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-ylmethanone typically involves multi-step organic reactions. The initial step often includes the formation of the quinoline ring through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of a strong acid and an oxidizing agent. The bromination of the quinoline ring is achieved using bromine in an organic solvent.

Subsequent steps involve the formation of the pyrazole ring through the reaction of hydrazine with an appropriate diketone. The final step includes the coupling of the quinoline and pyrazole intermediates with the 3-chlorophenylmethanone moiety under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, ensures the production of high-purity compounds suitable for research and application.

Chemical Reactions Analysis

Types of Reactions

3-(6-bromo-2-hydroxy-4-phenylquinolin-3-yl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-ylmethanone undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the methanone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of a quinoline ketone derivative.

    Reduction: Formation of an alcohol derivative.

    Substitution: Formation of various substituted quinoline derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, 3-(6-bromo-2-hydroxy-4-phenylquinolin-3-yl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-ylmethanone is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.

Medicine

In medicine, this compound is being investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets suggests it could be developed into a drug for treating various diseases, including cancer and infectious diseases.

Industry

In the industrial sector, this compound is used in the development of new materials with unique properties. Its structural features make it suitable for applications in the fields of electronics, photonics, and materials science.

Mechanism of Action

The mechanism of action of 3-(6-bromo-2-hydroxy-4-phenylquinolin-3-yl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-ylmethanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active site of these targets, inhibiting their activity and thereby exerting its biological effects. The pathways involved may include signal transduction pathways, metabolic pathways, and gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3-(6-bromo-2-hydroxy-4-phenylquinolin-3-yl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-ylmethanone stands out due to its unique combination of functional groups and structural complexity

Properties

CAS No.

202808-24-0

Molecular Formula

C31H21BrClN3O2

Molecular Weight

582.9 g/mol

IUPAC Name

6-bromo-3-[2-(3-chlorobenzoyl)-3-phenyl-3,4-dihydropyrazol-5-yl]-4-phenyl-1H-quinolin-2-one

InChI

InChI=1S/C31H21BrClN3O2/c32-22-14-15-25-24(17-22)28(20-10-5-2-6-11-20)29(30(37)34-25)26-18-27(19-8-3-1-4-9-19)36(35-26)31(38)21-12-7-13-23(33)16-21/h1-17,27H,18H2,(H,34,37)

InChI Key

QJRUWWHITMCLEK-UHFFFAOYSA-N

Canonical SMILES

C1C(N(N=C1C2=C(C3=C(C=CC(=C3)Br)NC2=O)C4=CC=CC=C4)C(=O)C5=CC(=CC=C5)Cl)C6=CC=CC=C6

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.